Albendazole-2-aminosulfoxide
Overview
Description
Albendazole-2-aminosulfoxide is a derivative of albendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infections. This compound is known for its enhanced solubility and bioavailability compared to its parent compound, making it a valuable candidate for further pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Albendazole-2-aminosulfoxide can be synthesized through the oxidation of albendazole using various oxidizing agents. Commonly used oxidizing agents include hydrogen peroxide and sodium periodate. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the selective formation of the sulfoxide group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Albendazole-2-aminosulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines and thiols.
Major Products:
Oxidation: Albendazole-2-aminosulfone.
Reduction: Albendazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Albendazole-2-aminosulfoxide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its enhanced bioavailability and efficacy in treating parasitic infections.
Medicine: Potential use in developing new anthelmintic drugs with improved pharmacokinetic properties.
Industry: Utilized in the formulation of veterinary pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Albendazole-2-aminosulfoxide exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the degeneration of cytoplasmic microtubules in intestinal cells of parasites, ultimately causing their immobilization and death. The compound’s enhanced solubility allows for better absorption and distribution within the host organism .
Comparison with Similar Compounds
Albendazole: The parent compound with lower solubility and bioavailability.
Albendazole sulfone: A further oxidized form with different pharmacokinetic properties.
Mebendazole: Another benzimidazole anthelmintic with a similar mechanism of action but different solubility and efficacy profiles .
Uniqueness: Albendazole-2-aminosulfoxide stands out due to its improved solubility and bioavailability, making it a more effective option for treating parasitic infections. Its unique chemical structure allows for a broader range of chemical modifications, enhancing its potential for pharmaceutical development .
Properties
IUPAC Name |
6-propylsulfinyl-1H-benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-5-15(14)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACOMYIQGVIQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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